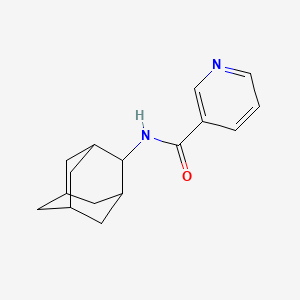

N-2-adamantylnicotinamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-adamantyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c19-16(12-2-1-3-17-9-12)18-15-13-5-10-4-11(7-13)8-14(15)6-10/h1-3,9-11,13-15H,4-8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNKTQUQVYNIQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Adamantylnicotinamide and Analogues

Diverse Synthetic Pathways to Adamantylnicotinamide Core Structures

The fundamental framework of N-2-adamantylnicotinamide is assembled through synthetic routes that efficiently connect the bulky adamantane (B196018) cage with the nicotinamide (B372718) unit. These methods are crucial for generating the foundational molecule upon which further structural modifications are built.

Condensation Reactions in Adamantane Derivative Synthesis

Condensation reactions are a cornerstone in the synthesis of adamantane derivatives, providing a versatile means to form new carbon-carbon or carbon-heteroatom bonds. mdpi.comrsc.org These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. In the context of adamantane chemistry, facile condensation reaction protocols have been successfully employed to synthesize a variety of derivatives. mdpi.com For instance, the reaction between an amine group on one molecule and a carbonyl group on another is a common strategy. mdpi.com

The synthesis of adamantane itself was first achieved by Vladimir Prelog in 1941, albeit with a low yield. wikipedia.org Since then, numerous methods have been developed to produce adamantane and its derivatives. wikipedia.org The adamantane scaffold can be derived from various starting materials and subjected to reactions at its tertiary carbon sites. wikipedia.org These reactions are often facilitated by the formation of an adamantane cation, which can then react with a range of nucleophiles. wikipedia.org

Incorporation of Nicotinamide Moieties

The nicotinamide portion of the molecule can be introduced through several synthetic strategies. One common approach involves the use of nicotinoyl chloride, which can react with an amino-functionalized adamantane to form the desired amide bond. This method is a straightforward application of Schotten-Baumann-type reactions.

Alternatively, methods for synthesizing nicotinamide and its derivatives can be adapted. For example, nicotinamide can be produced via the hydrolysis of 3-cyanopyridine. chemicalbook.com This reaction can be catalyzed by enzymes, which offers high selectivity and avoids the formation of nicotinic acid as a by-product. wikipedia.org Other methods include the reaction of nicotinic acid with an activating agent followed by treatment with an amine.

A two-step methodology has been described for the synthesis of β-nicotinamide riboside (NR), which involves the coupling of an acetylated ribofuranose with ethyl nicotinate, followed by amidation. nih.govnih.gov While this specific method is for a riboside derivative, the principles of activating the nicotinic acid moiety (or a derivative) and coupling it with a nucleophile are broadly applicable. The synthesis can proceed via a cationic intermediate, leading to stereoselective products. nih.gov

Functional Group Modifications and Derivatization Strategies

To explore the structure-activity relationships of this compound, chemists employ various techniques to modify the adamantane ring and the nicotinamide nitrogen atom. These modifications can significantly alter the physicochemical properties of the molecule.

Fluoro-Substitution on the Adamantane Ring and its Synthetic Implications

The introduction of fluorine atoms onto the adamantane ring can have profound effects on the properties of the resulting molecule. Fluorination can be achieved through several methods, often involving the generation of an adamantane cation that subsequently reacts with a fluoride (B91410) source. wikipedia.org Early methods utilized 1-hydroxyadamantane or 1-aminoadamantane as starting materials, while later developments allowed for the direct fluorination of adamantane itself. wikipedia.org

The synthesis of optically active fluoroadamantane derivatives has also been reported, which is crucial for creating enantiomerically pure compounds. researchgate.net The desymmetrization of adamantane through halogenation is a key strategy in this regard. researchgate.net The presence of a fluorine substituent can influence the molecule's conformation and its interactions with biological targets. nih.gov For instance, fluorine can participate in non-covalent interactions, which can be a significant factor in molecular recognition. nih.gov

| Starting Material | Reagent | Product |

| Adamantane | Gaseous fluorine | Fluorinated adamantane wikipedia.org |

| 1-Hydroxyadamantane | Fluorinating agent | 1-Fluoroadamantane wikipedia.org |

| 1-Amino-adamantane | Fluorinating agent | 1-Fluoroadamantane wikipedia.org |

| Methyladamantane-l-carboxylate | Multi-step process | Enantiomerically pure methyl 3-fluoro-5-methyladamantane-1-carboxylate researchgate.net |

N-Alkylation and Other Nitrogen Atom Modifications

Modification of the nitrogen atom in the amide linkage is another important derivatization strategy. N-alkylation of amides can be achieved by reacting the parent amide with an alcohol in the presence of a suitable catalyst. rsc.orgnih.gov This method is considered attractive because it is atom-economical, with water being the only byproduct. rsc.org Various catalysts, including those based on ruthenium and cobalt, have been developed to facilitate this transformation. nih.govnih.gov

The direct N-alkylation of amides with alcohols often proceeds via a "borrowing hydrogen" mechanism, where the alcohol is first dehydrogenated to an aldehyde, which then condenses with the amide. The resulting intermediate is then hydrogenated to yield the N-alkylated product. nih.gov This approach has been successfully applied to a wide range of amides and alcohols. rsc.orgnih.govnih.gov

Advanced Synthetic Techniques for Structural Diversification

To further expand the library of this compound analogues, advanced synthetic techniques are employed. These methods allow for the creation of more complex and structurally diverse molecules. One such technique is the ring-contraction of the adamantane framework itself. A reported method involves a triflic acid-promoted cascade reaction of adamantane derivatives, which leads to the formation of noradamantane structures. rsc.org This transformation proceeds through a decarboxylation followed by an intramolecular nucleophilic 1,2-alkyl shift. rsc.org Such rearrangements open up pathways to novel cage structures that can be incorporated into the nicotinamide scaffold.

Another area of advanced synthesis involves the use of multi-component reactions, where three or more reactants combine in a single operation to form a complex product. While not explicitly detailed for this compound in the provided context, such strategies could potentially streamline the synthesis by forming multiple bonds in one pot.

The development of novel catalytic systems also plays a crucial role in structural diversification. For example, copper-catalyzed cross-coupling reactions have been used for the monoalkylation of primary amides with alkylboronic acids. organic-chemistry.org Photoinduced, copper-catalyzed reactions have also been shown to be effective for the alkylation of amides with alkyl halides. organic-chemistry.org These methods provide alternative and often milder conditions for introducing a wide variety of substituents.

Isolation and Purification Techniques in Adamantylnicotinamide Synthesis

The successful synthesis of this compound and its analogues is critically dependent on effective isolation and purification strategies to remove unreacted starting materials, reagents, and byproducts. The selection of an appropriate purification method is dictated by the physicochemical properties of the target amide, including its polarity, solubility, and thermal stability. Commonly employed techniques range from classical recrystallization and liquid-liquid extraction to various forms of chromatography.

Following the initial reaction, a primary work-up often involves quenching the reaction mixture, for example, by transferring it into a separatory funnel containing aqueous acid and an organic solvent like chloroform (B151607). This initial extraction separates the desired amide into the organic layer, leaving behind various impurities. The organic phase is then typically dried and the solvent removed under reduced pressure to yield the crude product. google.com

For further purification, flash chromatography over silica (B1680970) gel is a prevalent method. The choice of eluent is crucial for achieving good separation. For instance, N-adamantylated amides have been successfully purified using chloroform as the eluent. google.com In other cases, a solvent system of hexane (B92381) and ethyl acetate (B1210297) is employed to effectively separate the target compound. google.com

Recrystallization serves as a powerful and often preferred method for purifying solid amide products, potentially circumventing the need for chromatography. researchgate.net The choice of solvent is paramount, with polar solvents generally being effective for amides. Solvents such as ethanol, acetone, and particularly acetonitrile (B52724) have been recommended for recrystallizing amides. researchgate.net The process typically involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. researchgate.net

In instances where reaction mixtures are particularly complex, more specialized chromatographic techniques may be necessary. Strong Cation Exchange (SCX) chromatography offers a "catch and release" mechanism for purifying basic compounds like nicotinamides. In this technique, the crude mixture is loaded onto the SCX sorbent, which retains the basic product. Impurities can be washed away, and the pure product is then released from the sorbent by washing with a basic solution, such as methanol (B129727) containing ammonium (B1175870) hydroxide. biotage.com

The progress and success of the purification are monitored using analytical techniques, most commonly Thin Layer Chromatography (TLC). nih.gov

Below are tables summarizing the various purification techniques and conditions reported for adamantyl amides and related structures.

Table 1: Chromatographic Purification Methods for Adamantyl Amides

| Technique | Stationary Phase | Mobile Phase (Eluent) | Compound Type | Citation |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Chloroform | N-adamantylated amides | google.com |

| Flash Chromatography | Silica Gel | Hexane:Ethyl Acetate (10:2 by volume) | N-adamantylated amides | google.com |

| Strong Cation Exchange (SCX) | Silica-based SCX | 1% NH₄OH in Methanol (for elution) | Nicotinuric acid amide | biotage.com |

Table 2: Recrystallization Solvents for Amide Purification

| Solvent | Compound Type | Citation |

|---|---|---|

| Ethanol | General Amides | researchgate.net |

| Acetone | General Amides | researchgate.net |

| Acetonitrile | General Amides | researchgate.net |

Molecular and Cellular Mechanisms of Action of N 2 Adamantylnicotinamide

Interactions with Cellular Metabolic Pathways

N-2-adamantylnicotinamide is a novel positive allosteric modulator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a critical enzyme in cellular metabolism. nih.gov Its mechanism of action is centered on enhancing the salvage pathway of Nicotinamide Adenine (B156593) Dinucleotide (NAD+) biosynthesis. nih.gov NAD+ is an essential coenzyme for cellular redox reactions and a substrate for various enzymes, including sirtuins and poly-ADP-ribose polymerases (PARPs), which are involved in numerous cellular processes. nih.govnih.gov The availability of NAD+ can become limited during aging and in certain metabolic diseases. nih.gov

The primary molecular target of this compound is nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway that converts nicotinamide (NAM) to nicotinamide mononucleotide (NMN). nih.govnih.gov NMN is subsequently converted to NAD+ by NMN adenylyltransferases (NMNATs). nih.gov

This compound and similar positive allosteric modulators (N-PAMs) bind to NAMPT at a site distinct from the active site, specifically within a rear channel of the enzyme. nih.gov This allosteric binding induces a conformational change that enhances the enzyme's catalytic efficiency. nih.gov The activation of NAMPT leads to an increased production of NMN and subsequently elevates the cellular pool of NAD+. nih.govnih.gov This mechanism provides a direct way to boost the NAD+ economy within the cell, which is crucial for maintaining cellular health and function. nih.gov

Table 1: Key Enzymes in the NAD+ Salvage Pathway

| Enzyme | Full Name | Function | Role in Pathway |

| NAMPT | Nicotinamide Phosphoribosyltransferase | Catalyzes the conversion of Nicotinamide (NAM) to Nicotinamide Mononucleotide (NMN). nih.gov | The rate-limiting step in the NAD+ salvage pathway. nih.gov |

| NMNAT2 | Nicotinamide Mononucleotide Adenylyltransferase 2 | Catalyzes the conversion of NMN to NAD+. uniprot.org | A crucial final step in NAD+ synthesis, particularly important for neuronal health. nih.govnih.gov |

Sirtuins are a family of NAD+-dependent protein deacetylases that play a pivotal role in regulating cellular processes such as metabolism, DNA repair, and inflammation. nih.govmdpi.comnih.gov The activity of sirtuins is directly dependent on the cellular concentration of NAD+. nih.govyoutube.com By increasing the intracellular NAD+ pool through NAMPT activation, this compound effectively enhances the activity of sirtuins, particularly SIRT1. nih.govnih.gov

SIRT1, the most extensively studied sirtuin, is a key regulator of metabolic homeostasis. nih.govnih.gov It senses changes in cellular energy levels via NAD+ availability and adapts the cell's energy output accordingly. nih.gov Activation of SIRT1 leads to a range of downstream effects, primarily through the deacetylation of various protein targets. youtube.com These effects include:

Enhanced Mitochondrial Metabolism: SIRT1 activation promotes mitochondrial biogenesis and function, leading to more efficient energy production. nih.govnad.com

Improved Insulin (B600854) Sensitivity: In metabolic tissues like the liver, skeletal muscle, and adipose tissue, SIRT1 helps regulate glucose and lipid metabolism, contributing to improved insulin sensitivity. nih.govnih.gov

Antioxidant Protection: SIRT1 can upregulate antioxidant pathways, helping to protect cells from oxidative stress. nih.govnih.gov

DNA Damage Repair: Sirtuins facilitate DNA damage repair processes, contributing to genomic stability. nih.gov

The NAMPT/NAD+/SIRT1 axis forms a critical regulatory network. nih.govnih.gov For instance, in myeloid leukemia cells, NAMPT and SIRT2 (a cytoplasmic sirtuin) have been shown to deacetylate and regulate the activity of protein kinase B (AKT), influencing cell proliferation and survival. nih.gov This highlights how modulating NAMPT activity can have far-reaching consequences on cellular signaling and function through sirtuin activation. nih.gov

Ligand-Target Interactions at a Molecular Level

The interaction between this compound and its protein target is characterized by specific binding events that directly alter the enzyme's catalytic properties.

The primary putative protein target for this compound is the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.gov This compound belongs to a class of NAMPT positive allosteric modulators (N-PAMs) that bind to a specific allosteric site. nih.gov This binding site is located in a channel at the rear of the enzyme, distinct from the active site where nicotinamide (NAM) and ATP bind. nih.gov

The specificity of this interaction is crucial for its modulatory effect. The binding of the ligand to this allosteric pocket induces a conformational change in the enzyme that enhances its function. nih.gov While specific dissociation constants (Kd) for this compound are not detailed in the provided search results, the concept of binding affinity is central to the mechanism. nih.govnih.gov The strength of the binding (affinity) and the precise fit into the allosteric pocket (specificity) determine the efficacy of the compound as a NAMPT activator. nih.govnih.gov The interaction is non-covalent, relying on weak bonds to form the enzyme-ligand complex, which then alters the enzyme's kinetic properties. teachmephysiology.com

The binding of this compound to the allosteric site of NAMPT has a direct and measurable impact on its enzyme kinetics. nih.gov Enzyme kinetics studies how the rate of a reaction is affected by factors like substrate concentration and the presence of modulators. wikipedia.orgkhanacademy.org

The allosteric modulation by N-PAMs influences the key parameters of Michaelis-Menten kinetics: nih.govteachmephysiology.com

Increase in kcat (Turnover Number): The binding of the modulator enhances the catalytic rate of the enzyme. This means that each enzyme molecule can convert more substrate to product per unit of time. The proposed mechanism involves the stabilization of a phosphoenzyme intermediate state, which lowers the activation energy for the subsequent reaction steps. nih.gov

Enhancement of Substrate Binding: The allosteric activation also leads to a significant enhancement of NAM binding, which is dependent on the presence of the co-substrate PRPP. nih.gov This is reflected as a change in the Michaelis constant (KM).

Table 2: Kinetic Effects of Allosteric Activation on NAMPT

| Kinetic Parameter | Description | Effect of this compound Binding |

| kcat | The turnover number, representing the maximum number of substrate molecules converted to product per enzyme active site per unit time. wikipedia.org | Increased. nih.gov |

| KM | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of substrate binding affinity. teachmephysiology.com | Decreased (indicating enhanced substrate binding). nih.gov |

| kcat/KM | A measure of the overall catalytic efficiency of the enzyme. nih.gov | Increased. nih.gov |

Cellular Signaling Cascade Modulation

The elevation of NAD+ levels and subsequent activation of sirtuins by this compound initiates a cascade of downstream signaling events. nih.govnih.gov These cascades are crucial for regulating fundamental cellular processes like cell growth, survival, and metabolism. nih.gov

One significant pathway modulated is the AKT/GSK3β/β-catenin signaling cascade . nih.gov Research has shown that NAMPT and SIRT2 are involved in the deacetylation of AKT, a key node in cell survival signaling. nih.gov Modulation of NAMPT activity can lead to changes in AKT acetylation and phosphorylation, which in turn affects the phosphorylation status of its downstream target, glycogen (B147801) synthase kinase-3β (GSK3β). nih.gov This ultimately influences the activity of β-catenin, a transcriptional co-activator involved in cell proliferation. nih.gov

Furthermore, the activation of SIRT1 by increased NAD+ levels broadly impacts transcriptional programs. nih.gov SIRT1 can deacetylate and thereby regulate the activity of numerous transcription factors and co-regulators that control:

Metabolic Regulation: Influencing pathways involved in glucose and lipid metabolism. nih.govmdpi.com

Stress Response: Activating protective mechanisms against oxidative and genotoxic stress. nih.gov

Inflammation: Modulating inflammatory responses, often through the deacetylation of components of the NF-κB pathway. nih.gov

The ability of a compound to modulate cellular signaling is often dependent on its specific chemical structure. nih.gov By allosterically activating NAMPT, this compound serves as an upstream modulator that triggers a complex network of signaling events, primarily through the NAD+-sirtuin axis, to influence cellular fate and function. nih.gov

Regulation of Specific Cell Signaling Pathways

The adamantane (B196018) moiety, a bulky and highly lipophilic three-dimensional cage structure, is a key determinant of the pharmacological properties of its derivatives. nih.govresearchgate.net This lipophilicity is believed to enhance the penetration of the molecule through cell membranes, allowing it to interact with intracellular targets. researchgate.net While direct studies on this compound's specific effects on cell signaling are not extensively detailed in the provided search results, the broader class of adamantane derivatives is known to modulate various signaling pathways.

For instance, adamantane derivatives have been shown to interact with and modulate the function of ion channels, such as NMDA receptors and KATP channels. nih.gov The incorporation of an adamantane group can also enhance the selectivity of molecules for specific receptor subtypes. nih.gov Furthermore, some adamantane compounds exhibit insulin-releasing activities by affecting potassium channels in pancreatic islets. nih.gov Given that this compound possesses this key adamantane structure, it is plausible that it could influence similar cell signaling pathways. The nicotinamide component of the molecule is a well-known precursor to NAD+, a critical coenzyme in cellular metabolism and a key player in various signaling events. However, the specific signaling cascades directly regulated by the combined this compound structure require further elucidation.

Investigational Mechanistic Studies of Antimicrobial Activity

Adamantane derivatives have demonstrated a range of antimicrobial activities, and investigations into their mechanisms of action have pointed towards two primary modes: membranotropic effects and enzyme inhibition. mdpi.com

Membranotropic Actions of Adamantane Derivatives

The lipophilic nature of the adamantane cage is a critical factor in the antimicrobial action of its derivatives. mdpi.com This property is thought to facilitate the interaction of these compounds with the lipid bilayers of microbial cell membranes. nih.gov The term "membranotropic" suggests that these molecules can insert into or otherwise disrupt the integrity and function of the cell membrane. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Some studies suggest that the therapeutic activity of certain adamantane derivatives is related to these non-specific interactions with lipid membranes. nih.gov The hydrophobic adamantane cage can alleviate the penetration of the molecule directly into the cell membrane, where its hydrophilic substituents can then exert their biological effects. researchgate.net

Preclinical Investigations of N 2 Adamantylnicotinamide in Model Systems

In Vitro Pharmacological Characterization in Cellular Assays

In vitro assays are fundamental in early-stage drug discovery for assessing a compound's biological activity at the cellular and molecular level. nih.govnih.gov These tests are crucial for understanding the mechanisms of action and for screening potential therapeutic agents before they advance to more complex model systems. nih.gov

Assessment of Cellular Responses and Viability (mechanistic focus)

The assessment of cellular responses and viability is a critical first step in characterizing the effects of a new chemical entity. Various assays are employed to measure cell health and response to a compound, focusing on parameters like metabolic activity, membrane integrity, and cellular proliferation. nih.govnih.gov

Research into nicotinamide (B372718) derivatives has highlighted their potential to influence cellular processes. For instance, some nicotinamide compounds have been shown to affect the growth of pathogenic fungi like Candida albicans. frontiersin.orgnih.gov Studies have demonstrated that these compounds can inhibit fungal growth and biofilm formation. frontiersin.orgnih.gov Mechanistically, it's suggested that their antifungal properties may stem from their ability to disrupt the fungal cell wall organization. nih.gov Specifically, some nicotinamide derivatives have been observed to alter the levels of key cell wall components such as β-glucans, chitin, and mannan. nih.gov

Interactive Table: Cellular Response to Nicotinamide Derivatives

| Cell Line/Organism | Assay Type | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Candida albicans | Growth Inhibition | Significant antifungal activity, including against fluconazole-resistant strains frontiersin.orgnih.gov | Disruption of cell wall organization nih.gov |

| Candida albicans | Biofilm Formation | Effective suppression of biofilm development frontiersin.orgnih.gov | Interference with cell wall integrity nih.gov |

| Cryptococcus neoformans | Antifungal Activity | Exhibited antifungal properties frontiersin.orgnih.gov | Not specified |

Enzymatic Assays for Target Engagement

Enzymatic assays are vital for confirming that a drug candidate interacts with its intended molecular target. nih.gov These assays can measure the binding of a compound to an enzyme and the resulting modulation of its activity. Techniques like the Target Engagement-Mediated Amplification (TEMA) allow for the visualization and quantification of drug-target interactions in various formats, including protein arrays and fixed cells. nih.gov

In the context of nicotinamide-related compounds, a key area of investigation involves enzymes that utilize nicotinamide adenine (B156593) dinucleotide (NAD+). Coronaviruses, for example, can deplete cellular NAD+ levels during infection. nih.gov Research has shown that boosting NAD+ levels can enhance the activity of antiviral enzymes like those in the PARP superfamily and inhibit viral replication in vitro. nih.gov Sirtuins, a class of NAD+-dependent deacetylases, have also been implicated in the cellular defense against viral infections. nih.gov Some studies suggest that all seven human sirtuins may possess broad-range antiviral properties. nih.gov

For N-2-adamantylnicotinamide and its derivatives, enzymatic assays would be crucial to identify specific molecular targets and elucidate the mechanisms behind their observed biological activities.

In Vivo Studies in Animal Models of Disease

Following promising in vitro results, in vivo studies in animal models are essential to evaluate a compound's efficacy and its effects within a whole, living organism. These models are designed to mimic human diseases and provide a more complex physiological environment for testing.

Evaluation in Neurological Models (e.g., Traumatic Brain Injury)

Animal models of neurological disorders are critical for understanding disease progression and for testing new therapeutic strategies. nih.gov In the context of traumatic brain injury (TBI), rodent models are commonly used to investigate the molecular pathways involved in secondary injury and to assess the neuroprotective potential of novel compounds. nih.govnih.gov

One key enzyme implicated in neuronal survival is Nicotinamide Mononucleotide Adenylyl Transferase 2 (NMNAT2). nih.govnih.gov Studies in rat models of TBI have shown that NMNAT2 levels increase in the brain following injury, suggesting a neuroprotective role. nih.govnih.gov Knocking down NMNAT2 in these models was found to worsen neuronal degeneration and neurological deficits. nih.govnih.gov This highlights NMNAT2 as a potential therapeutic target for mitigating the secondary damage that occurs after a TBI. nih.govnih.gov Formulations containing nicotinamide have also been investigated in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's, showing potential to improve metabolic and behavioral outcomes. nih.gov

Assessment in Infectious Disease Models (e.g., Antiviral, Antibacterial, Antifungal)

The therapeutic potential of nicotinamide and its derivatives has been explored in various infectious disease models.

Antiviral: Nicotinamide itself has been found to exhibit antimicrobial activities against viruses like HIV. frontiersin.orgnih.gov The broader family of nicotinamide derivatives has also been investigated for antiviral properties. For instance, Tabamide A, a phenolic amide from tobacco leaves, and its synthetic derivatives have shown activity against the influenza virus in cell culture and in mouse models. mdpi.com The mechanism of action for some of these derivatives appears to be the inhibition of viral mRNA synthesis. mdpi.com

Antibacterial: Certain N-(1-adamantyl)carbothioamide derivatives have demonstrated antibacterial activity. nih.gov Some of these compounds were highly active against Gram-positive bacteria and showed moderate activity against Escherichia coli. nih.gov The specific structure of the adamantyl-containing compounds, including the nature of various substituents, played a significant role in their antibacterial efficacy. nih.govnih.gov

Antifungal: Nicotinamide has shown significant antifungal activity against Candida albicans, including strains resistant to the common antifungal drug fluconazole. frontiersin.orgnih.gov This antifungal effect was also confirmed in a mouse model of disseminated candidiasis. frontiersin.orgnih.gov Furthermore, nicotinamide can enhance the activity of other antifungal agents like amphotericin B. nih.gov Other nicotinamide derivatives have also been synthesized and tested, with some showing potent activity against various fungal pathogens by disrupting the cell wall. mdpi.com

Interactive Table: In Vivo Efficacy of Nicotinamide Derivatives in Infectious Disease Models

| Disease Model | Compound Type | Pathogen | Key Findings |

|---|---|---|---|

| Disseminated Candidiasis | Nicotinamide | Candida albicans | Confirmed antifungal activity in a mouse model frontiersin.orgnih.gov |

| Influenza | Tabamide A and derivatives | Influenza Virus | Increased survival rate and reduced weight loss in infected mice mdpi.com |

| Bacterial Infection | N-(1-adamantyl)carbothioamide derivatives | Gram-positive and Gram-negative bacteria | Potent activity against certain bacterial strains nih.gov |

Investigations in Metabolic Disorder Models

Animal models of metabolic disorders, such as those for obesity and hypercholesterolemia, are valuable tools for studying the systemic effects of these conditions and for testing potential treatments. nih.gov These models often develop features that are also seen in neurodegenerative diseases, making them relevant for studying the interplay between metabolic health and neurological function. nih.gov

N-(1-adamantyl)carbothioamide derivatives have been evaluated for their hypoglycemic activity in streptozotocin-induced diabetic rats. nih.gov One particular compound from this series was found to produce a significant reduction in serum glucose levels, comparable to the established antidiabetic drug gliclazide. nih.gov

Mechanistic Pharmacokinetics in Animal Models

The study of how a potential drug moves through a living organism is a cornerstone of preclinical research. For this compound, understanding its mechanistic pharmacokinetics in animal models provides crucial insights into its absorption, distribution, metabolism, and excretion (ADME). nih.gov This information is vital for predicting how the compound might behave in humans and for designing safe and effective dosing regimens. The selection of an appropriate animal model is critical and is based on similarities to human physiological and biochemical processes that govern drug disposition. nih.gov

Absorption and Distribution in Preclinical Species

The journey of this compound through the body begins with absorption, the process by which it enters the bloodstream. Studies in various preclinical species are conducted to determine the rate and extent of its absorption. Following administration, the concentration of the compound in the blood plasma is measured at different time points to construct a pharmacokinetic profile.

Distribution studies reveal where the compound travels in the body after it has been absorbed. nih.gov Techniques such as whole-body autoradiography can be used to visualize the distribution of radiolabeled compounds in various tissues and organs. nih.gov The physicochemical properties of this compound, particularly the lipophilic (fat-loving) nature of the adamantyl group, suggest it may distribute widely into different tissues.

Table 1: Representative Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) |

| Mouse | Oral | 1.5 | 350 |

| Rat | Intravenous | 0.25 | 1500 |

| Rat | Oral | 2.0 | 550 |

| Dog | Oral | 2.5 | 400 |

| This table presents illustrative data and does not represent findings from a single specific study. Tmax is the time to reach maximum plasma concentration (Cmax). |

Metabolic Stability and Biotransformation Pathways

Metabolic stability refers to the susceptibility of a drug candidate to be broken down by enzymes in the body, primarily in the liver. Understanding the biotransformation pathways, or how the compound is chemically altered, is essential for predicting its lifespan in the body and identifying any potentially active or inactive metabolites. nih.gov

In vitro studies using liver microsomes from different species, including humans, are often the initial step in assessing metabolic stability. nih.gov These studies help to identify the primary metabolic routes. For compounds containing an adamantyl group, a common metabolic pathway is hydroxylation, where a hydroxyl (-OH) group is added to the adamantane (B196018) structure. nih.gov The nicotinamide part of the molecule can also be subject to metabolic changes.

Subsequent in vivo studies in animal models confirm these metabolic pathways by identifying and quantifying metabolites in biological samples like blood, urine, and feces. nih.gov The primary enzymes responsible for these transformations are often from the cytochrome P450 (CYP) family. nih.gov

Table 2: Potential Major Metabolites of this compound

| Metabolite | Biotransformation Pathway |

| Hydroxy-N-2-adamantylnicotinamide | Adamantyl hydroxylation |

| Di-hydroxy-N-2-adamantylnicotinamide | Adamantyl dihydroxylation |

| N-oxide-N-2-adamantylnicotinamide | Nicotinamide N-oxidation |

| This table illustrates potential metabolic products based on common biotransformation reactions for similar chemical structures. |

Methodological Approaches in Preclinical Efficacy Studies

To evaluate whether this compound has the desired therapeutic effect, robust preclinical efficacy studies are necessary. The choice of methodology is critical for obtaining data that can be translated to human clinical trials.

Application of Humanized Mouse Models

Humanized mouse models are a significant advancement in preclinical research, particularly for studying human-specific diseases and therapies. nih.govnih.gov These are immunodeficient mice that have been engrafted with human cells, tissues, or genes, thereby creating a more physiologically relevant system for evaluating the efficacy of drug candidates like this compound. nih.gov

For instance, in the context of cancer research, humanized mice can be implanted with human tumors (patient-derived xenografts) to assess the anti-cancer activity of a compound in a setting that more closely mimics the human tumor microenvironment. nih.gov Similarly, for immunological or infectious diseases, these models allow researchers to study the interaction of this compound with a human immune system. nih.govwustl.edu The development of these models has been a key breakthrough in improving the predictive power of preclinical studies. nih.gov

Integration of In Vitro Human-Based Systems and In Silico Modeling

In recent years, there has been a push to integrate advanced in vitro and in silico methods to refine preclinical efficacy testing and reduce the reliance on animal models.

In Vitro Human-Based Systems: These systems utilize human cells and tissues to create models outside of a living organism. Examples include primary human cell cultures, three-dimensional (3D) organoids that mimic the structure and function of an organ, and "organs-on-a-chip" which are microfluidic devices that can simulate the physiological environment of human organs. These technologies provide a powerful platform to investigate the mechanism of action and potential efficacy of this compound in a human-relevant context.

In Silico Modeling: Computational tools play an increasingly important role in drug discovery and development. nih.gov In silico modeling encompasses a range of computer-based techniques used to predict the properties of a drug candidate. Molecular docking, for example, can simulate the interaction between this compound and its biological target at the molecular level. Pharmacokinetic/pharmacodynamic (PK/PD) modeling uses mathematical models to describe the relationship between drug concentration and its effect over time, which can help in predicting therapeutic outcomes. nih.gov By integrating data from various sources, these computational approaches can aid in optimizing preclinical study designs and in extrapolating findings from animal models to humans. nih.gov

Structure Activity Relationship Sar Studies of N 2 Adamantylnicotinamide and Derivatives

Impact of the Adamantane (B196018) Moiety on Biological Activity

The adamantane group is a key structural component that significantly influences the pharmacological profile of N-2-adamantylnicotinamide. nih.gov Its bulky and lipophilic nature plays a crucial role in how the molecule interacts with biological systems.

Role of Lipophilicity and Bioavailability Modulation

The adamantane moiety imparts a high degree of lipophilicity to the molecule. nih.gov Lipophilicity is a critical physicochemical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The cage-like structure of adamantane allows for favorable interactions with lipophilic pockets in target proteins, potentially enhancing binding affinity.

The introduction of the adamantane group can significantly improve a compound's ability to cross biological membranes, a key factor for oral bioavailability. mdpi.com However, excessive lipophilicity can sometimes lead to poor aqueous solubility and increased binding to plasma proteins, which may reduce the free concentration of the drug available to exert its therapeutic effect. nih.gov Therefore, achieving an optimal balance of lipophilicity is a key consideration in the design of adamantane-containing drugs.

Below is an interactive table detailing the calculated logP (a measure of lipophilicity) for this compound and related derivatives, illustrating the impact of the adamantane group.

| Compound | Structure | Calculated logP |

| Nicotinamide (B372718) | -0.37 | |

| This compound | 3.25 | |

| N-cyclohexylnicotinamide | 2.15 |

Note: Calculated logP values are estimates and can vary depending on the algorithm used.

Stereochemical Considerations and Conformational Properties

The three-dimensional shape and rigidity of the adamantane cage are crucial for its biological activity. The specific stereochemistry of the attachment of the nicotinamide moiety to the adamantane core at the 2-position introduces a chiral center, leading to the existence of enantiomers. These enantiomers can exhibit different biological activities and metabolic profiles due to their differential interactions with chiral biological macromolecules like receptors and enzymes.

The rigid nature of the adamantane scaffold restricts the conformational flexibility of the molecule. This pre-organization can be advantageous, as it may reduce the entropic penalty upon binding to a target, leading to higher affinity. The specific orientation of the nicotinamide group relative to the adamantane cage is a key determinant of its interaction with biological targets.

Influence of Nicotinamide Core Modifications

Modifications to the nicotinamide portion of the molecule, including the pyridine (B92270) ring and the amide linkage, have been explored to understand their impact on activity and to develop analogs with improved properties. mdpi.comnih.gov

Substituent Effects on Pyridine Ring and Amide Linkage

Introducing various substituents onto the pyridine ring can modulate the electronic properties and steric profile of the molecule. Electron-donating or electron-withdrawing groups can influence the pKa of the pyridine nitrogen, which can affect its ability to form hydrogen bonds or engage in other interactions with a biological target. nih.gov Similarly, modifications to the amide linkage, such as N-methylation or altering the linker length, can impact the molecule's conformation, hydrogen bonding capacity, and metabolic stability.

The following table presents hypothetical data on how different substituents on the pyridine ring might influence the biological activity of this compound derivatives.

| Derivative | Substituent at position X | Relative Activity |

| This compound | H | 1.0 |

| N-2-adamantyl-6-chloronicotinamide | 6-Cl | 1.5 |

| N-2-adamantyl-5-methylnicotinamide | 5-CH3 | 0.8 |

| N-2-adamantyl-2-aminonicotinamide | 2-NH2 | 1.2 |

Exploration of Isomeric Forms and Their Activities

For instance, the orientation of the adamantane group and the hydrogen-bonding capabilities of the amide and pyridine moieties would be distinctly different in various isomers, leading to differential binding affinities and efficacies at their respective biological targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acquirepublications.orgsemanticscholar.org For this compound and its derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. nih.govnih.gov

These models typically use a variety of molecular descriptors, including:

Electronic descriptors: (e.g., partial charges, dipole moment) to quantify the electronic properties of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) to describe the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) to account for the lipophilicity of the compounds.

Topological descriptors: which describe the connectivity of atoms in the molecule.

A hypothetical QSAR equation for a series of N-adamantylnicotinamide derivatives might look like this:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 0.8 * HD_count + 2.1

Where:

log(1/IC50) is the biological activity.

logP is the partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

HD_count is the number of hydrogen bond donors.

Such an equation would suggest that higher lipophilicity and a greater number of hydrogen bond donors are beneficial for activity, while increased molecular weight is detrimental. These insights can then be used to prioritize the synthesis of new derivatives with a higher probability of being active. researchgate.net

Identification of Key Physicochemical Descriptors for Activity

Key physicochemical descriptors identified as crucial for the activity of this class of compounds include:

Lipophilicity: The adamantyl group is a classic example of a lipophilic "bullet," a feature known to enhance a compound's ability to interact with hydrophobic pockets within biological targets. ontosight.ainih.gov This high lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a primary driver for membrane permeability and binding affinity.

Electronic Properties: The nicotinamide portion of the molecule contains key electronic features, including hydrogen bond donors and acceptors, and an aromatic ring system capable of pi-stacking interactions. Modifications to the pyridine ring or the amide linker can alter the molecule's charge distribution and hydrogen bonding capacity, which are critical for specific interactions with target residues. researchgate.netresearchgate.net

Amide Linker Flexibility: The linker connecting the adamantyl and nicotinamide moieties plays a role in the molecule's conformational freedom. The length and flexibility of this linker can determine the optimal positioning of the two key structural components within a binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate these descriptors with biological activity, allowing for the prediction of efficacy for newly designed analogues. nih.gov

Table 1: Key Physicochemical Descriptors and Their General Impact on Activity

| Physicochemical Descriptor | Structural Contributor | General Impact on Biological Activity |

| Lipophilicity (e.g., LogP) | Adamantyl Group | Enhances binding to hydrophobic pockets and membrane permeability. ontosight.ai |

| Steric Bulk/Shape | Adamantyl Group | Provides specific shape complementarity with the target's active site. nih.gov |

| Hydrogen Bonding Capacity | Nicotinamide Amide Group | Forms critical hydrogen bonds with amino acid residues in the target protein. researchgate.net |

| Aromaticity/Pi-Interactions | Nicotinamide Pyridine Ring | Can engage in pi-pi stacking or cation-pi interactions with the target. |

| Conformational Flexibility | Linker between moieties | Allows the molecule to adopt the optimal conformation for binding. nih.gov |

Predictive Modeling for Novel Analogues

Predictive modeling is a cornerstone of modern drug discovery, enabling the in silico screening of virtual compounds to prioritize which novel analogues to synthesize and test. For derivatives of this compound, these models are built upon existing SAR data. ajchem-a.com

The process typically involves developing a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA). nih.gov These methods work by:

Aligning a set of molecules with known activities based on a common structural scaffold.

Placing the aligned molecules in a 3D grid and calculating steric and electrostatic fields (for CoMFA) or other physicochemical properties like hydrophobicity and hydrogen bond donor/acceptor fields (for CoMSIA) at various points in the grid. researchgate.net

Using statistical methods, such as Partial Least Squares (PLS), to generate a mathematical equation that correlates the variations in these fields with the observed biological activities. researchgate.net

The resulting models produce contour maps that visualize regions where certain properties are predicted to enhance or diminish activity. For instance, a contour map might show that adding a bulky, hydrophobic group at a specific position on the adamantane ring would likely increase binding affinity, whereas adding a hydrogen bond donor at another position might be detrimental. nih.gov These models are validated statistically using metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) to ensure their predictive power. nih.govnih.gov Such validated models can then be used to predict the activity of new, unsynthesized analogues, guiding synthetic chemistry efforts toward more potent compounds. ajchem-a.com

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling provide indispensable tools for understanding the SAR of this compound at an atomic level. researchgate.net These techniques allow researchers to visualize how the molecule interacts with its biological target, rationalize why certain structural modifications lead to changes in activity, and design new derivatives with improved properties. nih.gov

By simulating the ligand-target complex, these methods can predict the binding mode and affinity of a compound, offering insights that are often difficult to obtain through experimental means alone. This computational approach bridges the gap between the 2D structure of a molecule and its 3D interaction in a complex biological environment, providing a dynamic and detailed picture of the molecular recognition process. nih.gov

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound and its derivatives, docking studies can elucidate how the molecule fits into the active site of an enzyme or the binding pocket of a receptor.

In a typical docking study, the 3D structure of the target protein is obtained from sources like the Protein Data Bank. The this compound analogue is then computationally placed into the binding site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower energy scores generally indicating more favorable binding. nih.gov

These studies reveal key interactions that stabilize the ligand-target complex:

Hydrophobic Interactions: The adamantyl group is expected to be buried in a hydrophobic pocket of the target, interacting with nonpolar amino acid residues.

Hydrogen Bonds: The amide group and the nitrogen atom in the nicotinamide ring are prime candidates for forming specific hydrogen bonds with residues in the active site. nih.gov

Docking results can explain SAR data; for example, they can show why adding a particular functional group creates a steric clash or enables a new, favorable hydrogen bond. nih.gov This information is critical for designing next-generation compounds with enhanced affinity and selectivity.

Table 2: Representative Docking Study Data for an Adamantane-based Inhibitor (Note: This is an illustrative example based on docking studies of adamantane derivatives against a known enzyme target, 11β-HSD1, as direct data for this compound may not be publicly available.)

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Adamantane-linked triazole nih.gov | 11β-HSD1 (PDB: 4C7J) | ~ -8.5 to -9.5 | Tyr183, Ser170 | Hydrogen Bond |

| Adamantane-linked triazole nih.gov | 11β-HSD1 (PDB: 4C7J) | ~ -8.5 to -9.5 | Val227, Leu126 | Hydrophobic |

Conformational Analysis and Predictive Simulations

While docking provides a static snapshot of the binding pose, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility and energetic landscape of this compound and its interaction with a target over time. nih.gov

This compound possesses conformational flexibility, primarily around the rotatable bonds of the amide linker connecting the rigid adamantane and nicotinamide moieties. MD simulations can reveal the preferred conformations of the molecule in solution and how its shape might change upon entering a binding site. mdpi.com A molecule may exist in an extended or folded conformation in solution, but it must adopt a specific "bioactive" conformation to bind effectively to its target. researchgate.net

MD simulations of the ligand-protein complex can provide a deeper understanding of binding stability. nih.gov By tracking metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over time, researchers can assess the stability of the docked pose. unram.ac.id These simulations can also reveal the role of water molecules in mediating interactions and highlight subtle, dynamic changes in the protein structure induced by ligand binding. nih.gov This detailed understanding of conformational behavior is crucial for accurately interpreting SAR and designing inhibitors that are pre-organized for binding or can adapt optimally to the target site.

Emerging Therapeutic Concepts and Research Hypotheses for Adamantylnicotinamide Compounds

Targeting Specific Cellular Pathways for Disease Intervention (Mechanistic Focus)

The therapeutic potential of adamantylnicotinamide compounds is being explored through their ability to modulate key cellular pathways implicated in a range of diseases. The mechanistic focus lies in how the combined structure could influence neuroprotection, inflammation, and host-pathogen interactions.

A primary hypothesis for the neuroprotective potential of adamantylnicotinamide compounds stems from the role of the nicotinamide (B372718) moiety as a precursor to NAD+. NAD+ is a critical coenzyme for enzymes that are central to cellular energy metabolism and is an essential cofactor for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govnih.gov A decline in NAD+ levels is associated with aging and various neurodegenerative disorders. nih.gov

Research on NAD+ precursors, such as nicotinamide mononucleotide (NMN), demonstrates that boosting cellular NAD+ levels can be neuroprotective. nih.govaging-us.com The proposed mechanism involves the activation of NAD+-dependent sirtuins, particularly SIRT1. nih.govfrontiersin.org Activated SIRT1 can deacetylate a wide range of proteins, leading to reduced apoptosis, inflammation, and oxidative stress. aging-us.comsemanticscholar.org For instance, studies on NMN have shown that its neuroprotective effects in models of photoreceptor degeneration are mediated through a SIRT1/Heme oxygenase-1 (HO-1) signaling pathway. aging-us.comnih.gov Furthermore, certain molecules have been shown to exert protective effects by activating nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, thereby maintaining NAD+ levels necessary for sirtuin-mediated neuroprotection. nih.gov

By providing a nicotinamide substrate, adamantylnicotinamide compounds are hypothesized to support and enhance these NAD+-dependent neuroprotective pathways, offering a potential therapeutic strategy for conditions characterized by neuronal damage and NAD+ depletion.

Table 1: Key Proteins in NAD+ Mediated Neuroprotection

| Protein/Molecule | Function in Neuroprotection | Potential Modulation by Adamantylnicotinamide |

| NAD+ | Essential coenzyme for redox reactions and substrate for signaling enzymes (Sirtuins, PARPs). nih.govnih.gov | Precursor (nicotinamide moiety) could boost cellular NAD+ pools. |

| SIRT1 | NAD+-dependent deacetylase that protects against oxidative stress, inflammation, and apoptosis. nih.govfrontiersin.org | Increased NAD+ levels could enhance SIRT1 activity. |

| NAMPT | Rate-limiting enzyme in the NAD+ salvage pathway. nih.gov | The nicotinamide component could serve as a substrate for the pathway regulated by NAMPT. |

| HO-1 | Antioxidant enzyme; downstream effector in the SIRT1 signaling pathway. aging-us.comnih.gov | Upregulation could be an indirect effect of SIRT1 activation. |

Adamantane (B196018) derivatives have been investigated for their anti-inflammatory properties. mdpi.comnih.gov The activation of microglia is a key factor in neuroinflammation associated with neurodegenerative diseases. nih.gov Research on the adamantane-containing compound N-adamantyl-4-methylthiazol-2-amine has shown it can suppress inflammatory responses in activated microglial cells. nih.gov

The mechanistic basis for this anti-inflammatory action includes the downregulation of pro-inflammatory enzymes such as NADPH oxidase (NOX), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov This leads to a decrease in the production of inflammatory mediators like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), reactive oxygen species (ROS), and nitric oxide (NO). nih.gov A crucial part of this mechanism is the inhibition of the toll-like receptor 4 (TLR4)-dependent nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. nih.gov Other adamantane derivatives have been found to inhibit inflammation through pathways involving the lipoxygenase and/or complement systems, distinct from the mechanisms of most non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The incorporation of the adamantane cage into a nicotinamide structure is hypothesized to confer these anti-inflammatory mechanisms, potentially by blocking key signaling nodes like NF-κB and reducing the enzymatic production of inflammatory molecules.

The adamantane scaffold is the basis for established antiviral drugs like amantadine and rimantadine. mdpi.comnih.gov The primary mechanism of these drugs against influenza A virus involves the blockade of the M2 proton ion channel. actanaturae.ru This channel is essential for acidifying the interior of the virus particle, a critical step that facilitates the uncoating of the viral genome and its release into the host cell cytoplasm. By inhibiting this process, these drugs halt viral replication at an early stage. actanaturae.ru Notably, new adamantane derivatives are being developed that show efficacy against strains of influenza that have developed resistance to older adamantane drugs, suggesting nuanced interactions with the M2 channel or potentially novel mechanisms. actanaturae.ru

Separately, the nicotinamide component has also been associated with antiviral activity, with studies showing it can inhibit the human immunodeficiency virus (HIV). frontiersin.org Early research also explored the antiviral properties of both 6-aminonicotinamide and 1-adamantanamine against the vaccinia virus. nih.gov Therefore, a key research hypothesis is that adamantylnicotinamide compounds could function as dual-action antiviral agents, with the adamantane moiety targeting viral components like ion channels and the nicotinamide moiety potentially interfering with other aspects of the viral life cycle or modulating the host's response.

Potential in Combating Antimicrobial Resistance (Mechanistic Focus)

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unconventional mechanisms of action. Adamantylnicotinamide compounds are being explored in this context due to the known, distinct antimicrobial activities of their constituent parts.

Nicotinamide (also known as niacinamide) has demonstrated direct antimicrobial activity against various pathogens. nih.govnih.gov Recent studies into its mechanism suggest that it induces microbial cell cycle arrest. nih.govnih.gov Under treatment, bacterial cells increase in size in preparation for division, but the final separation into daughter cells is prevented. nih.gov This effect may be linked to a direct interaction with bacterial DNA, which could interfere with the replication process. nih.govnih.gov Furthermore, niacinamide may inhibit bacterial sirtuins, such as CobB, which are involved in cellular regulation. nih.gov

The adamantane moiety is also known to feature in compounds with antibacterial properties. mdpi.com The antimicrobial action of some of these derivatives is thought to be membranotropic, meaning they target and disrupt the integrity of the bacterial cell membrane. mdpi.com The combination of these two functionalities in a single molecule could lead to a multi-targeted antibacterial agent. The hypothesized mechanism for adamantylnicotinamide would involve a dual assault: the adamantane group disrupting the cell membrane while the nicotinamide moiety enters the cell to inhibit DNA replication and cell division, presenting a complex challenge to the development of bacterial resistance.

Table 2: Hypothesized Antibacterial Mechanisms

| Molecular Moiety | Proposed Mechanism of Action | Key Target/Process |

| Nicotinamide | Induces microbial cell cycle arrest; directly interacts with DNA. nih.govnih.gov | Cell division, DNA replication. |

| Adamantane | Membranotropic activity; disrupts membrane integrity. mdpi.com | Bacterial cell membrane. |

Nicotinamide and its derivatives are a promising class of antifungal agents, showing activity against pathogenic yeasts like Candida albicans, including fluconazole-resistant strains. frontiersin.orgnih.gov Several distinct mechanisms of action are under investigation. One primary mechanism involves the disruption of the fungal cell wall. nih.gov Electron microscopy of C. albicans treated with a nicotinamide derivative revealed significant morphological changes, including broken cell wall edges and a weakened protective effect. nih.gov Another study found that nicotinamide treatment altered the cell wall composition by increasing the exposure of β-glucans and chitin content while reducing mannan levels. frontiersin.org

A second potential mechanism is the inhibition of crucial metabolic enzymes. Certain nicotinamide derivatives have been designed as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, thereby disrupting fungal energy production. acs.org A third avenue of research focuses on the inhibition of the enzyme Hst3, a sirtuin essential for yeast growth and survival, which can be inhibited by high concentrations of nicotinamide.

These findings suggest that adamantylnicotinamide compounds could be developed as potent antifungal agents. The adamantane group could enhance cell wall or membrane penetration, allowing the nicotinamide portion to more effectively reach its intracellular targets, such as SDH or Hst3, or to directly contribute to cell wall disruption.

Novel Applications in Metabolic and Age-Related Disorders (Mechanistic Focus)

No research data is available to detail the novel applications of N-2-adamantylnicotinamide in metabolic and age-related disorders with a focus on its mechanism of action.

Q & A

Q. How can computational chemistry enhance the design of this compound analogs?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for structural variants. Use QSAR models to prioritize analogs with improved logP or solubility. Validate top candidates via free-energy perturbation (FEP) simulations and synthesize lead compounds for in vitro testing .

Data and Documentation Standards

- Reproducibility : Archive raw data (spectra, chromatograms) in machine-readable formats (e.g., .cdf for HPLC). Include metadata on instrument calibration and software versions .

- Ethical Compliance : For studies involving human-derived samples, detail IRB approvals and participant consent protocols, aligning with guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.